3-Bromo-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
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Overview
Description
3-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is an organic compound with the molecular formula C22H19BrN2O2. This compound is characterized by the presence of a bromine atom, a benzylidene group, and a benzohydrazide moiety. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the following steps:
Formation of Benzohydrazide: The initial step involves the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromobenzohydrazide.
Formation of Benzylidene Derivative: The 3-bromobenzohydrazide is then reacted with 4-((4-methylbenzyl)oxy)benzaldehyde under reflux conditions in the presence of ethanol as a solvent. This results in the formation of the desired compound through a condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation: Typically involves aldehydes or ketones in the presence of an acid or base catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while condensation reactions typically produce hydrazones.
Scientific Research Applications
3-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: Similar structure but lacks the bromine atom.
3-Bromo-N’-(4-methoxybenzylidene)benzohydrazide: Similar structure but with a methoxy group instead of the 4-methylbenzyl group.
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups in 3-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide confer unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its analogs.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering opportunities for the development of new materials, drugs, and chemical processes.
Properties
CAS No. |
767307-94-8 |
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Molecular Formula |
C22H19BrN2O2 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
3-bromo-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H19BrN2O2/c1-16-5-7-18(8-6-16)15-27-21-11-9-17(10-12-21)14-24-25-22(26)19-3-2-4-20(23)13-19/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
XMUHPMBOJZCXCH-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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